molecular formula C25H20FN3O B2907594 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 902278-16-4

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2907594
CAS No.: 902278-16-4
M. Wt: 397.453
InChI Key: SXIGMAXOZQZCMD-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and an alkyne, a series of reactions including cyclization, substitution, and condensation can lead to the formation of the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic reactions, and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
  • 3-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone

Uniqueness

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline stands out due to its unique structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-2-30-19-13-11-17(12-14-19)24-21-16-29(15-18-7-3-5-9-22(18)26)23-10-6-4-8-20(23)25(21)28-27-24/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIGMAXOZQZCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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